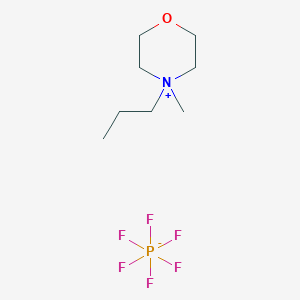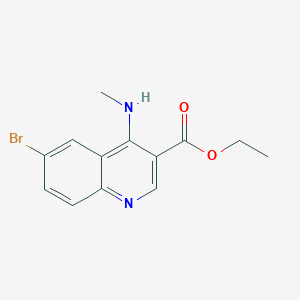
Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of quinoline derivatives, followed by the introduction of the methylamino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxides of the methylamino group.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Quinoline derivatives with various substituents replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antimalarial properties. Quinoline derivatives are known to interfere with the DNA replication process in microorganisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting infectious diseases and cancer. Its ability to interact with biological macromolecules makes it a candidate for drug design.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other materials requiring quinoline-based structures.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate involves its interaction with biological targets such as enzymes and DNA. The bromine atom and the methylamino group play crucial roles in binding to active sites of enzymes or intercalating into DNA strands, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
- Ethyl 6-bromo-4-aminquinoline-3-carboxylate
Comparison: Ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate is unique due to the presence of the methylamino group, which can enhance its biological activity compared to similar compounds with different substituents. The bromine atom at the 6th position also provides a reactive site for further functionalization, making it a versatile intermediate in synthetic chemistry.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific fields, from organic synthesis to medicinal chemistry.
Propriétés
Formule moléculaire |
C13H13BrN2O2 |
|---|---|
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
ethyl 6-bromo-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)10-7-16-11-5-4-8(14)6-9(11)12(10)15-2/h4-7H,3H2,1-2H3,(H,15,16) |
Clé InChI |
XRSMYBFWJQLDPT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


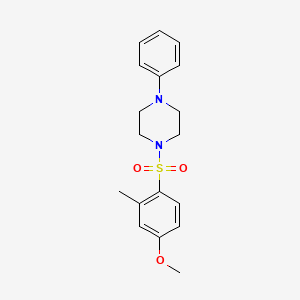
![{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12117907.png)
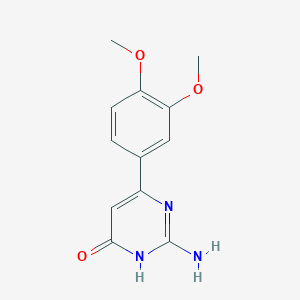
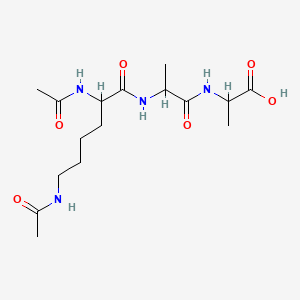
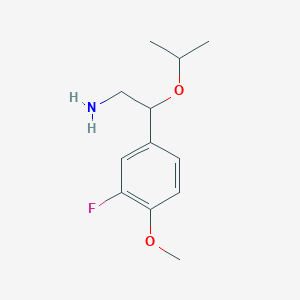

![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)




